molecular formula C27H23N B8454276 4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline CAS No. 90884-10-9

4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline

Cat. No. B8454276
M. Wt: 361.5 g/mol
InChI Key: MYRCFWDMKWIGIT-UHFFFAOYSA-N
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Patent
US07276627B2

Procedure details

An oven dried Schlenk tube equipped with a magnetic stirring bar was charged with Pd2dba3 (2 mol %) and NaO-t-Bu (3.5 mmol). The tube was capped with a rubber septum, evacuated and then flushed with argon three times. P(isoBuNCH2CH2)3N (4 mol %), 4-aminostyrene (1 mmol), bromobenzene (314 mg, 2 mmol) and toluene (10 mL) were successively added via syringe. After the tube was heated at 60° C. for 3 h, all the starting material was converted in to the N,N-diphenylaminostyrene as judged by TLC. To this reaction mixture, 4-bromotoluene (205 mg, 1.2 mmol) was added and the temperature was raised to 110° C. After heating for another 16 h, the reaction mixture was cooled to room temperature. The reaction mixture was filtered through a celite pad to remove the solid impurities and the filtrate was concentrated in vacuo. The crude product was purified by column chromatography using 1% EtOAc/hexane as eluants to afford the coupled product (6), namely N,N-diphenyl-4-[2-(4-methylphenyl) ethenyl]benzenamine (312 mg, 86%) as a yellow solid (See Entry 1 of Table 3).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
205 mg
Type
reactant
Reaction Step Three
Quantity
3.5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O(C(C)(C)C)[Na].[NH2:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1(N(C=[CH:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:45]1[CH:50]=[CH:49][C:48](C)=[CH:47][CH:46]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[C:17]1([N:7]([C:45]2[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=2)[C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[CH:13][C:41]3[CH:40]=[CH:39][C:38]([CH3:37])=[CH:43][CH:42]=3)=[CH:10][CH:9]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
NC1=CC=C(C=C)C=C1
Name
Quantity
314 mg
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C=CC1=CC=CC=C1
Step Three
Name
Quantity
205 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Four
Name
Quantity
3.5 mmol
Type
reactant
Smiles
O([Na])C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried Schlenk tube
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The tube was capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
flushed with argon three times
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 110° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for another 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
to remove the solid impurities
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 312 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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